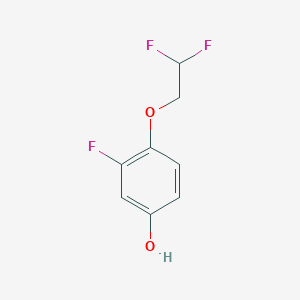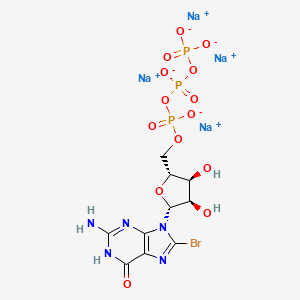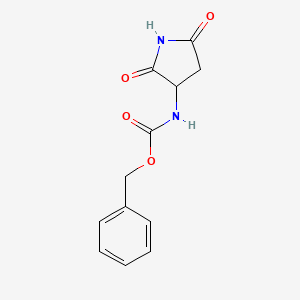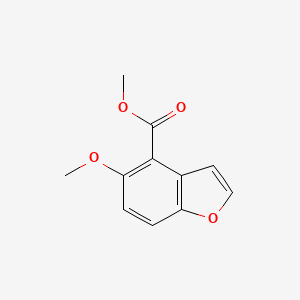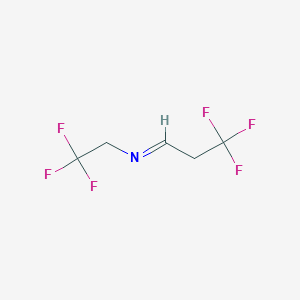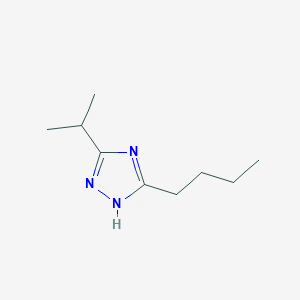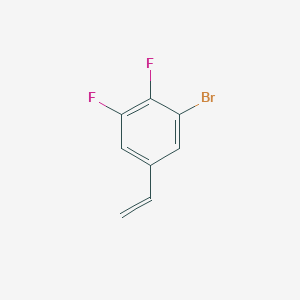![molecular formula C15H21FN2O3 B15204070 [(S)-1-(5-Fluoro-2-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B15204070.png)
[(S)-1-(5-Fluoro-2-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(S)-1-(5-Fluoro-2-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound is characterized by the presence of a fluorinated aromatic ring, a carbamate group, and a tert-butyl ester moiety, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(S)-1-(5-Fluoro-2-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Fluorinated Aromatic Intermediate: The synthesis begins with the introduction of a fluorine atom onto a methyl-substituted aromatic ring. This can be achieved through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Carbamoylation: The fluorinated aromatic intermediate is then subjected to carbamoylation using an appropriate isocyanate reagent. This step forms the phenylcarbamoyl group.
Chiral Center Introduction:
Esterification: Finally, the compound is esterified with tert-butyl alcohol in the presence of a suitable catalyst, such as a strong acid (e.g., sulfuric acid) or a Lewis acid (e.g., boron trifluoride etherate), to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring or the carbamate group. Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reduction reactions can target the carbamate group or the ester moiety. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. This can be achieved using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in dimethylformamide (DMF), potassium tert-butoxide in tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes depending on the site of oxidation.
Reduction: Formation of primary amines, alcohols, or hydrocarbons.
Substitution: Formation of substituted aromatic compounds with various functional groups.
科学的研究の応用
Chemistry
In chemistry, [(S)-1-(5-Fluoro-2-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving carbamate and ester groups. It can also serve as a precursor for the synthesis of biologically active molecules, such as enzyme inhibitors or receptor ligands.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its fluorinated aromatic ring and carbamate group can impart desirable pharmacokinetic and pharmacodynamic properties to drug candidates, such as increased metabolic stability and improved bioavailability.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, where its unique chemical properties can enhance performance characteristics like durability, resistance to degradation, and thermal stability.
作用機序
The mechanism of action of [(S)-1-(5-Fluoro-2-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic ring can engage in π-π interactions with aromatic residues in the active site of enzymes, while the carbamate group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.
類似化合物との比較
Similar Compounds
- [(S)-1-(5-Fluoro-2-methyl-phenylcarbamoyl)-ethyl]-carbamic acid methyl ester
- [(S)-1-(5-Fluoro-2-methyl-phenylcarbamoyl)-ethyl]-carbamic acid ethyl ester
- [(S)-1-(5-Fluoro-2-methyl-phenylcarbamoyl)-ethyl]-carbamic acid isopropyl ester
Uniqueness
[(S)-1-(5-Fluoro-2-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester is unique due to the presence of the tert-butyl ester moiety, which can enhance its lipophilicity and stability compared to other similar compounds. This can result in improved pharmacokinetic properties, such as increased absorption and distribution in biological systems.
特性
分子式 |
C15H21FN2O3 |
|---|---|
分子量 |
296.34 g/mol |
IUPAC名 |
tert-butyl N-[(2S)-1-(5-fluoro-2-methylanilino)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C15H21FN2O3/c1-9-6-7-11(16)8-12(9)18-13(19)10(2)17-14(20)21-15(3,4)5/h6-8,10H,1-5H3,(H,17,20)(H,18,19)/t10-/m0/s1 |
InChIキー |
FIXAETHUYAABLR-JTQLQIEISA-N |
異性体SMILES |
CC1=C(C=C(C=C1)F)NC(=O)[C@H](C)NC(=O)OC(C)(C)C |
正規SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C(C)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(Trifluoromethyl)phenyl]acetamidoxime](/img/structure/B15203991.png)
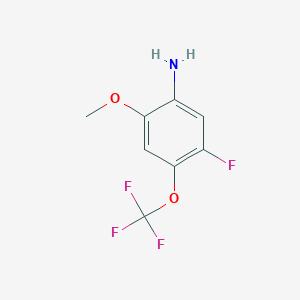

![(3'-Hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B15204014.png)
